molecular formula C18H26N2O5S B2777208 Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate CAS No. 1797970-78-5

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2777208
CAS No.: 1797970-78-5
M. Wt: 382.48
InChI Key: PPNQDMWHBIIPDZ-UHFFFAOYSA-N
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Description

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a benzyl group, a pyrrolidine ring substituted with a tert-butylsulfonyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via a sulfonylation reaction using tert-butylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Benzyl Group: The benzyl group is attached through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride.

    Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with a suitable isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Benzyl bromide, benzyl chloride, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.

    (3-(tert-Butylsulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: Similar in having a tert-butylsulfonyl group and pyrrolidine ring but differs in the presence of a triazole moiety.

    2-((3-(tert-Butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile: Contains a similar pyrrolidine ring and tert-butylsulfonyl group but has a benzonitrile moiety instead of a carbamate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl N-[2-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-18(2,3)26(23,24)15-9-10-20(12-15)16(21)11-19-17(22)25-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQDMWHBIIPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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